

"phase diagram of the tungsten-carbon system"

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Compound of Interest

Compound Name: Tungsten carbide

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An In-depth Technical Guide to the Tungsten-Carbon (W-C) Phase Diagram

Introduction

The tungsten-carbon (W-C) system is of paramount industrial and scientific importance, forming the foundation for one of the hardest and most wear-resistant materials known: **tungsten carbide**. **Tungsten carbide**-based materials, particularly cemented carbides (hardmetals), are indispensable in applications such as cutting tools, abrasives, and wear-resistant parts.^[1] A thorough understanding of the W-C phase diagram is critical for controlling the microstructure and, consequently, the mechanical properties of these materials during synthesis and processing. This guide provides a detailed overview of the phases, phase equilibria, and experimental determination of the W-C system, tailored for researchers and scientists.

Phases in the Tungsten-Carbon System

The W-C system is characterized by the existence of two principal binary carbide phases: tungsten monocarbide (WC) and **tungsten carbide** (W_2C), both of which exhibit polymorphism.^{[1][2]}

- Tungsten (W): The pure metal component, which forms a solid solution with a small amount of carbon.
- Graphite (C): The pure carbon component.

- Tungsten Carbide (W_2C): Exists in multiple crystal structures depending on temperature. The high-temperature form is often denoted as β - W_2C , which has a hexagonal crystal structure.^[1] Below approximately 2525°C, it can undergo ordering transformations into other forms.
- Tungsten Monocarbide (WC):
 - α -WC: The thermodynamically stable, low-temperature hexagonal form.^[1] It is known for its high hardness, melting point, and fracture toughness.^[1]
 - β -WC: A cubic, high-temperature form with a rock salt structure, which is stable only at temperatures above 2525°C.^{[3][4]} This phase cannot be preserved at room temperature through conventional quenching.

Crystallographic Data

The fundamental structural properties of the stable and high-temperature phases within the W-C system are summarized below.

Phase	Formula	Crystal System	Space Group	Lattice Parameters (Å)	Citation(s)
α -WC	WC	Hexagonal	P-6m2	$a = 2.906, c = 2.837$	^[3]
β - W_2C	W_2C	Hexagonal	P6 ₃ /mmc	-	^[1]
β -WC	WC_{1-x}	Cubic (FCC)	-	-	^{[2][3]}

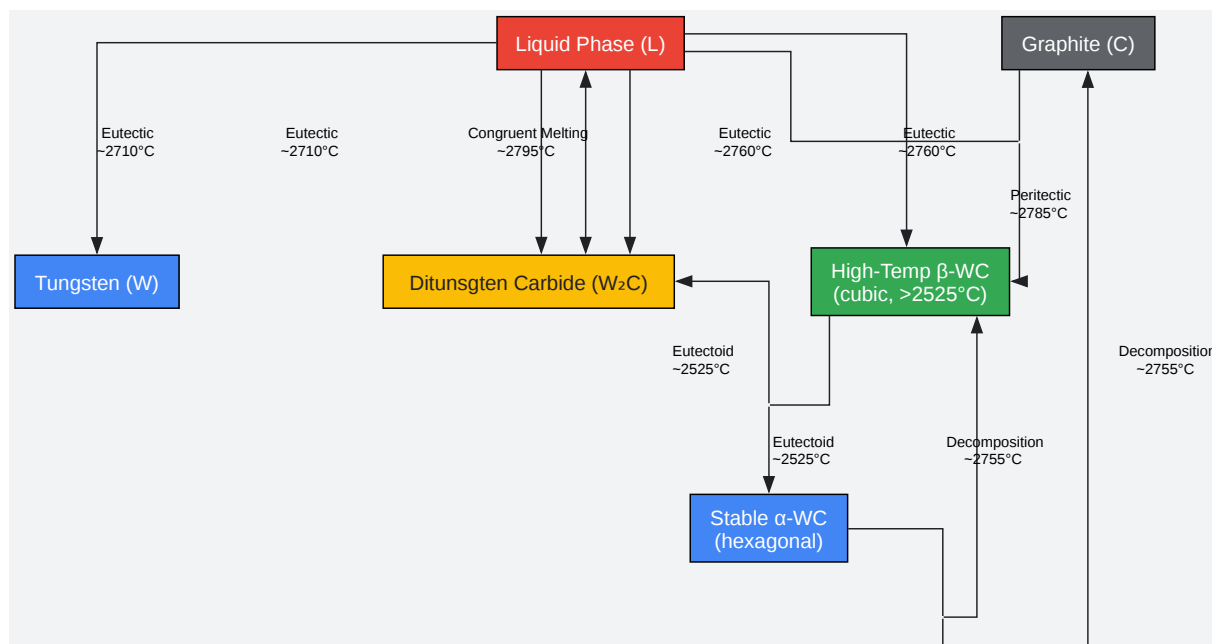
Invariant Reactions and Phase Equilibria

The W-C phase diagram is complex, featuring several invariant reactions at high temperatures. These reactions govern the formation and decomposition of the various carbide phases during heating and cooling.

Reaction Type	Temperature (°C)	Reaction	Approx. Composition (at. % C)	Citation(s)
Eutectic	~2710	$L \leftrightarrow W + W_2C$	~30	[4]
Congruent Melting	~2795	$L \leftrightarrow W_2C$	~35	[4]
Eutectic	~2760	$L \leftrightarrow W_2C + \beta\text{-WC}$	~45	[4]
Peritectic	~2785	$L + C \leftrightarrow \beta\text{-WC}$	~55-60	[4]
Eutectoid	~2525	$\beta\text{-WC} \leftrightarrow W_2C + \alpha\text{-WC}$	~40	[4]
Decomposition	~2755	$\alpha\text{-WC} \leftrightarrow \beta\text{-WC} + C$	~52	[4]

Logical Phase Relationships

The relationships and transformations between the key phases in the W-C system as a function of temperature can be visualized as a logical flow, highlighting the conditions under which each phase is stable.



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Logical flow of high-temperature phase transformations in the W-C system.

Experimental Protocols for Phase Diagram Determination

The determination of a high-temperature phase diagram like that of the W-C system is a meticulous process involving several key experimental techniques. The primary goal is to identify the phases present in a sample after it has reached equilibrium at a specific temperature and composition.[5]

1. Sample Preparation:

- High-purity tungsten and carbon powders are precisely weighed and mixed to achieve a range of desired compositions.
- The powders are then compacted into pellets or other forms.
- Samples may be pre-sintered at a moderate temperature to initiate solid-state reactions.

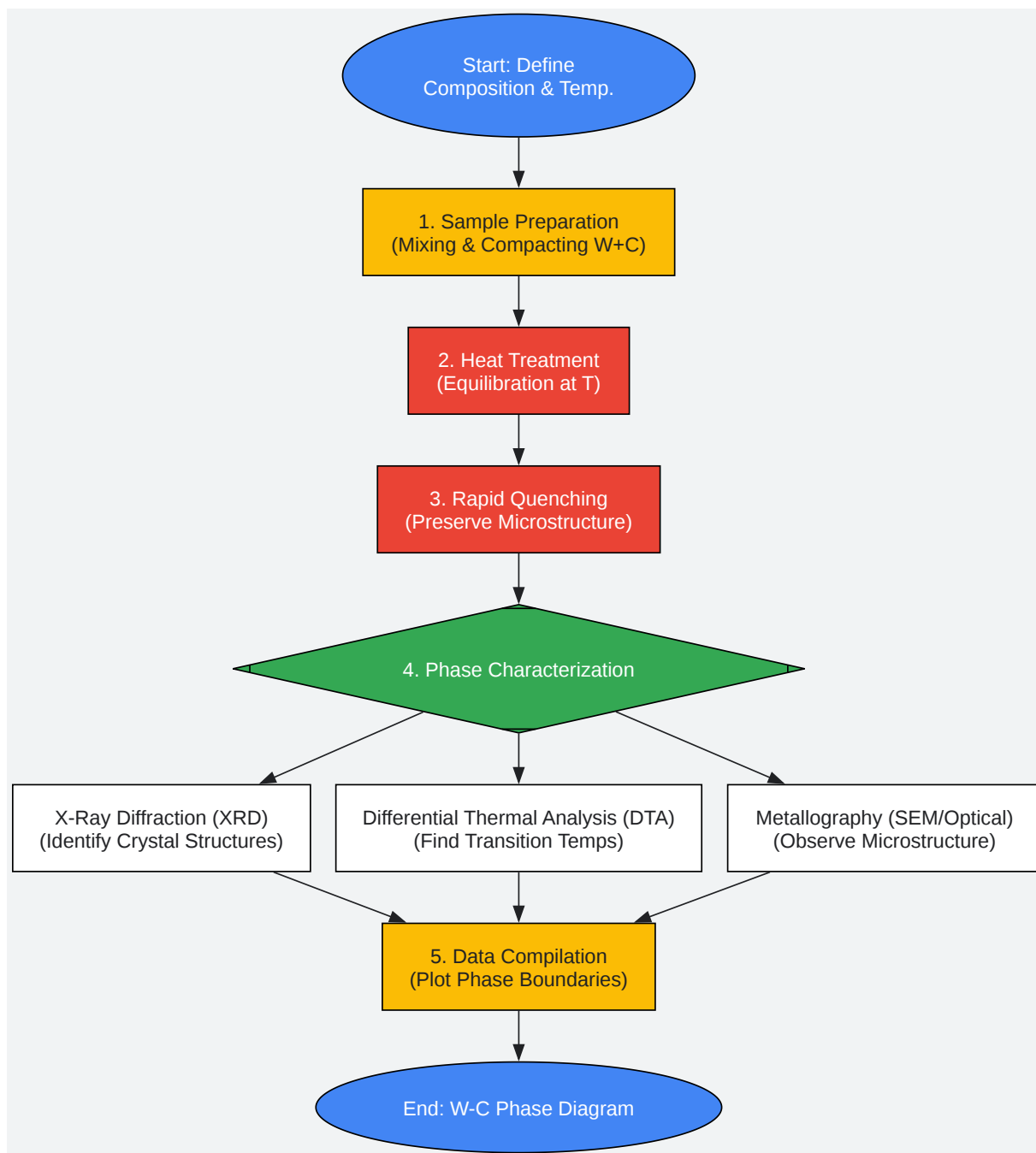
2. Equilibration and Quenching:

- Samples are subjected to high temperatures in a controlled-atmosphere furnace (e.g., vacuum or inert gas) to prevent oxidation.
- They are held at the target temperature for a sufficient duration to allow the phase constituents to reach thermodynamic equilibrium.
- Following equilibration, the samples are rapidly quenched to room temperature. The goal of quenching is to "freeze" the high-temperature phase structure for subsequent analysis.[\[4\]](#)

3. Phase Characterization and Analysis:

- X-Ray Diffraction (XRD): This is the primary tool used to identify the crystal structures of the phases present in the quenched samples. By analyzing the diffraction patterns, researchers can determine which carbide phases (e.g., W, W₂C, α -WC) are present.[\[6\]](#)
- Metallography: Samples are sectioned, polished, and etched to reveal their microstructure under an optical or scanning electron microscope (SEM). This allows for visual identification of different phases and their morphology.
- Differential Thermal Analysis (DTA): DTA is used to detect the temperatures at which phase transformations (like melting, eutectic, or eutectoid reactions) occur by measuring temperature differences between the sample and a reference material as they are heated or cooled.[\[4\]](#) This is crucial for determining the invariant reaction temperatures.[\[4\]](#)

The following diagram illustrates a generalized workflow for these experimental procedures.



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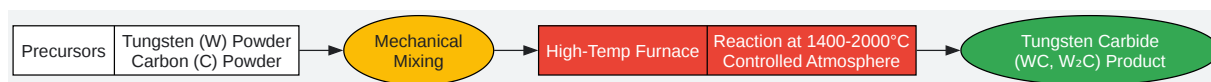
Experimental workflow for the determination of a binary phase diagram.

Synthesis of Tungsten Carbides

While not a direct part of phase diagram determination, the synthesis of **tungsten carbide** powders is a closely related field of interest for researchers. The most common method is the direct solid-state reaction between tungsten metal and carbon at high temperatures.[3][7]

- **Conventional Synthesis:** This involves heating a mixture of tungsten and carbon powders at temperatures between 1400°C and 2000°C.[7] The reaction must be carried out in a controlled atmosphere (e.g., hydrogen or vacuum) to prevent oxidation.
- **Microwave Synthesis:** A more rapid method where microwave energy is used to heat the reactants. This can significantly reduce reaction times to under 30 minutes.[1]
- **Fluid Bed Process:** Another method involves reacting tungsten metal or tungsten oxide with a gas mixture of CO/CO₂ and H₂ at lower temperatures (900-1200°C).[7]

The following diagram outlines the conventional synthesis process.



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Workflow for conventional solid-state synthesis of **tungsten carbide**.

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